2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11399965
InChI: InChI=1S/C21H28N4O3/c1-3-4-5-17-15(2)22-21(23-20(17)26)25-10-8-24(9-11-25)13-16-6-7-18-19(12-16)28-14-27-18/h6-7,12H,3-5,8-11,13-14H2,1-2H3,(H,22,23,26)
SMILES:
Molecular Formula: C21H28N4O3
Molecular Weight: 384.5 g/mol

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC11399965

Molecular Formula: C21H28N4O3

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one -

Specification

Molecular Formula C21H28N4O3
Molecular Weight 384.5 g/mol
IUPAC Name 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C21H28N4O3/c1-3-4-5-17-15(2)22-21(23-20(17)26)25-10-8-24(9-11-25)13-16-6-7-18-19(12-16)28-14-27-18/h6-7,12H,3-5,8-11,13-14H2,1-2H3,(H,22,23,26)
Standard InChI Key UUYIFKMQFXJHNN-UHFFFAOYSA-N
Canonical SMILES CCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one, delineates its structure:

  • Pyrimidin-4(3H)-one core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a ketone group at position 4.

  • Substituents:

    • Position 2: A piperazine ring connected via a methylene bridge to a 1,3-benzodioxole moiety (a fused benzene ring with two oxygen atoms forming a dioxolane ring).

    • Position 5: A linear butyl chain (-CH2CH2CH2CH3).

    • Position 6: A methyl group (-CH3).

The molecular formula is C21H28N4O3, with a molecular weight of 384.5 g/mol.

Physicochemical Parameters

Key properties inferred from structural analogs and computational models include:

  • Log P (partition coefficient): Estimated at ~2.0–4.0, indicating moderate lipophilicity suitable for membrane permeability but potential solubility challenges .

  • Hydrogen bond donors/acceptors: 1 donor (pyrimidinone NH) and 6 acceptors (ketone, dioxolane oxygens, piperazine nitrogens), influencing solubility and protein-binding interactions.

  • Topological polar surface area (TPSA): ~80 Ų, suggesting moderate blood-brain barrier penetration potential.

Synthesis and Manufacturing

Hypothetical Synthesis Pathways

While explicit synthesis details for this compound are unavailable, plausible routes derive from analogous pyrimidinone derivatives:

  • Pyrimidinone Core Formation:

    • Condensation of urea or thiourea with β-keto esters under acidic conditions to form the pyrimidinone ring.

  • Introduction of Substituents:

    • Butyl and Methyl Groups: Alkylation at positions 5 and 6 using butyl halides and methylating agents (e.g., methyl iodide).

    • Piperazine-Benzodioxolylmethyl Moiety:

      • Coupling of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with the pyrimidinone via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Reaction Optimization

Critical factors include:

  • Regioselectivity: Protecting groups may be required to direct substitutions to specific positions.

  • Catalysts: Palladium catalysts (e.g., Suzuki-Miyaura coupling) for aryl-aryl bond formation.

  • Purification: Chromatography or recrystallization to isolate the product from regioisomers .

CompoundTargetActivity (IC50)Source
PiribedilD2/D3 receptors2.3 nM
ImatinibBCR-ABL kinase25 nM
Target Compound (Hypothetical)BRAF kinase~50 nM (pred.)

Analytical Characterization

Structural Verification

  • NMR Spectroscopy:

    • ¹H NMR: Signals for benzodioxole protons (δ 6.7–7.1 ppm), piperazine CH2 (δ 2.5–3.5 ppm), and butyl chain (δ 0.8–1.6 ppm).

    • ¹³C NMR: Carbonyl resonance at ~170 ppm (C4 ketone), aromatic carbons (100–150 ppm).

  • Mass Spectrometry:

    • ESI-MS: Molecular ion peak at m/z 385.5 [M+H]⁺.

Research Implications and Future Directions

Medicinal Chemistry Optimization

  • Bioisosteric Replacement: Swapping the butyl chain with polar groups (e.g., -OH, -COOH) to improve solubility.

  • Stereochemical Studies: Synthesizing enantiomers to assess chirality-dependent activity.

Preclinical Development

  • In Vitro Assays: Screening against kinase panels, neurotransmitter receptors, and microbial strains.

  • ADMET Profiling: Assessing absorption, metabolism, and toxicity using hepatocyte models and CYP450 assays.

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